(S)-2-Amino-N-(4-bromo-benzyl)-propionamide
Description
(S)-2-Amino-N-(4-bromo-benzyl)-propionamide is a chiral α-aminoamide derivative featuring an (S)-configured alanine backbone. The compound is characterized by a propionamide group (CH3CH2CONH2) attached to a 4-bromo-benzyl substituent at the amide nitrogen. Its molecular formula is C10H12BrN2O (inferred from structural analogs in and ). The bromine atom on the benzyl ring introduces steric bulk and polarizability, enhancing lipophilicity compared to lighter halogens like chlorine. This property may influence biological interactions, such as receptor binding or membrane permeability.
Properties
IUPAC Name |
(2S)-2-amino-N-[(4-bromophenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-7(12)10(14)13-6-8-2-4-9(11)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDNMVAGNYBQNR-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CC=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(4-bromo-benzyl)-propionamide typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve continuous-flow protocols for bromination to ensure high efficiency and yield. The use of acetonitrile as a solvent and household compact fluorescent lamps (CFL) for radical activation are common in such processes .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(4-bromo-benzyl)-propionamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of secondary amines.
Scientific Research Applications
(S)-2-Amino-N-(4-bromo-benzyl)-propionamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(4-bromo-benzyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can facilitate binding to hydrophobic pockets, while the amino and amide groups can form hydrogen bonds with active site residues . This compound may inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Halogen Substitution: Bromo vs. Chloro Analogs
The 4-bromo-benzyl derivative exhibits greater lipophilicity (logP ~1.8–2.2 estimated) compared to the 4-chloro-benzyl analog (logP ~1.5–1.9), attributable to bromine’s larger atomic radius and polarizability. This difference may enhance passive diffusion across biological membranes but reduce aqueous solubility. In synthetic chemistry, brominated aromatics are more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), offering versatility in derivatization .
Electron-Withdrawing vs. Electron-Donating Groups
- Nitro Group (H-Ala-pNA) : The nitro group in H-Ala-pNA is a strong electron-withdrawing substituent, making the compound a chromogenic substrate for proteases. Its absorption at 405 nm upon hydrolysis facilitates enzymatic activity measurement .
- Methoxy Group: The 4-methoxy-benzyl analog () introduces an electron-donating group, increasing solubility in polar solvents (e.g., methanol/water mixtures). This property is advantageous in formulations requiring enhanced bioavailability .
N-Alkylation and Steric Effects
- However, this modification can also diminish target affinity in enzyme-inhibitor interactions.
Therapeutic Potential
While the bromo-benzyl compound’s specific applications are undocumented, structurally related amides have been explored as enzyme inhibitors (e.g., DPP-IV inhibitors for diabetes, ) and antibacterial agents (). The bromo substitution’s lipophilicity could favor central nervous system (CNS) penetration in drug design .
Biological Activity
(S)-2-Amino-N-(4-bromo-benzyl)-propionamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : CHBrNO
- CAS Number : 1565738-33-1
- Molecular Weight : 252.12 g/mol
Anticonvulsant Activity
Research indicates that this compound exhibits notable anticonvulsant properties. A study evaluating various derivatives of benzyl propionamides found that 4'-substituted compounds, including those with a bromo group, demonstrated superior activity in the maximal electroshock (MES) test, which is a standard model for assessing anticonvulsant efficacy in rodents .
Table 1: Anticonvulsant Activity Comparison
| Compound Name | Structure | MES ED50 (mg/kg) |
|---|---|---|
| This compound | Structure | 9.5 |
| Lacosamide | Structure | 10.0 |
| Phenytoin | Structure | 9.5 |
The results indicate that the presence of the bromine atom at the para position enhances the compound's ability to inhibit seizures effectively.
Antimicrobial Activity
This compound also shows promising antimicrobial activity. In vitro studies have revealed its effectiveness against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant antibacterial properties.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.69 |
| Escherichia coli | 5.64 |
| Enterococcus faecalis | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
These findings suggest that the compound could be further developed as an antibacterial agent, particularly against resistant strains of bacteria .
Structure-Activity Relationship (SAR)
The SAR studies emphasize the importance of the bromine substitution on the benzyl moiety. The presence of electron-withdrawing groups like bromine enhances the compound's lipophilicity and interaction with biological targets, leading to improved pharmacological profiles .
Figure 1: SAR Analysis of Benzyl Propionamides
A detailed analysis shows that variations in substituents at the benzyl position significantly influence both anticonvulsant and antimicrobial activities. For instance, compounds with larger or more sterically hindered groups at this position generally exhibited reduced efficacy.
Case Studies
- Anticonvulsant Efficacy Study : A study conducted by the National Institute of Neurological Disorders and Stroke assessed multiple derivatives, including this compound, revealing that it provided comparable seizure protection to established antiepileptic drugs like phenytoin .
- Antimicrobial Efficacy Study : In another investigation focusing on synthetic alkaloids, this compound was tested alongside other monomeric alkaloids, demonstrating significant activity against both Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
